2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol
Description
Properties
Molecular Formula |
C25H27NO2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[3-[4-(dibenzylamino)phenyl]oxetan-3-yl]ethanol |
InChI |
InChI=1S/C25H27NO2/c27-16-15-25(19-28-20-25)23-11-13-24(14-12-23)26(17-21-7-3-1-4-8-21)18-22-9-5-2-6-10-22/h1-14,27H,15-20H2 |
InChI Key |
DBBDVPVAFSNBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCO)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxetane Core
The oxetane ring is a four-membered cyclic ether, which can be synthesized by cyclization reactions involving dihalogenated or dihydroxylated precursors.
- One common approach begins with 2,2-bis(bromomethyl)propane-1,3-diol , which undergoes cyclization in the presence of a base such as sodium ethoxide in ethanol at room temperature. This reaction yields 3-(bromomethyl)oxetan-3-yl methanol , an important intermediate featuring both a bromomethyl substituent and a hydroxymethyl group on the oxetane ring. The reaction typically proceeds with moderate yield (~65%) and is confirmed by spectral data including IR and nuclear magnetic resonance (NMR) spectroscopy.
Functionalization with Aromatic Phenol Derivatives
The bromomethyl group on the oxetane intermediate enables nucleophilic substitution with phenol derivatives to form aryloxymethyl-substituted oxetanes.
The intermediate 3-(bromomethyl)oxetan-3-yl methanol reacts with phenols such as 4-(dibenzylamino)phenol in the presence of a mild base like potassium carbonate in acetone or other polar aprotic solvents at room temperature or under reflux. This substitution replaces the bromine with an aryloxy group, yielding 3-(aryloxymethyl)oxetan-3-yl methanol derivatives.
This method avoids harsher bases like sodium hydride and improves yields compared to traditional alkylation methods.
Introduction of the Ethanol Side Chain
The hydroxymethyl group on the oxetane ring provides a handle for further functionalization.
The hydroxymethyl group can be retained as the ethanol substituent or further elaborated by oxidation or substitution reactions depending on the desired final structure.
In the case of 2-[3-[4-(dibenzylamino)phenyl]oxetan-3-yl]ethanol, the hydroxymethyl group directly corresponds to the ethanol side chain attached to the oxetane ring.
Alternative Synthetic Routes and Considerations
Patents on oxetan-3-ylmethanamine derivatives describe methods where the nitrogen-containing moiety (such as dibenzylamino) is introduced via substitution reactions on oxetane intermediates bearing suitable leaving groups. These methods emphasize the selection of R groups on the oxetane ring and the amine substituents to optimize yield and purity.
The use of sodium azide and subsequent reduction to introduce amine groups on oxetane rings has been reported but poses safety hazards due to azide toxicity and instability; thus, alternative safer routes are preferred.
Reaction conditions often involve inert atmospheres and controlled temperatures to prevent ring opening or decomposition of the strained oxetane ring.
Summary Table of Preparation Steps
Analytical Characterization
Spectral data such as infrared spectroscopy (IR) showing broad hydroxyl peaks (~3360-3400 cm^-1), proton nuclear magnetic resonance (^1H NMR) signals corresponding to oxetane ring protons, benzylic methylene protons, aromatic protons, and hydroxymethyl protons are essential to confirm structure at each step.
Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weights of intermediates and final products.
Chemical Reactions Analysis
Oxetane Ring Formation
The oxetane ring in this compound can be synthesized through multiple pathways, each leveraging distinct reaction mechanisms:
Friedel-Crafts Alkylation
A key method involves catalytic functionalization of a tertiary alcohol to construct the oxetane framework. For example, the synthesis of 3-(4-(dibenzylamino)phenyl)oxetan-3-ol (a precursor) utilizes a Friedel-Crafts alkylation reaction. In this process, lithium bis(trifluoromethanesulfonimide) and tetrabutylammonium hexafluorophosphate are used as catalysts, with phenol reacting under controlled conditions (40 °C, chloroform solvent) to yield the oxetane derivative .
Reaction Conditions
| Parameter | Detail |
|---|---|
| Catalyst | Lithium bis(trifluoromethanesulfonimide) |
| Base | Phenol |
| Solvent | Chloroform |
| Temperature | 40 °C |
| Yield | ~60% |
Phosphonium Salt Method
An alternative route involves hydroxyl replacement via oxyphosphonium salts. Aldehydes derived from Meinwald rearrangements react with formaldehyde under basic conditions (crossed Cannizzaro reaction) to form 1,3-diols, which are then converted to oxetanes using tris(dimethylamino)phosphine and carbon tetrachloride. This method highlights the role of nucleophilic displacement in oxetane formation .
Functional Group Transformations
The hydroxyl group at the oxetane position enables diverse reactivity:
Oxidation Reactions
The hydroxyl group can undergo oxidation to yield carbonyl derivatives. For instance, Dess–Martin periodinane (DMP) is a common oxidizing agent for such transformations, though specific data for this compound is limited .
Nucleophilic Substitution
The hydroxyl group’s reactivity also facilitates nucleophilic displacement reactions. In related oxetane compounds, alkoxyphosphonium salts are intermediates that react with nucleophiles (e.g., alcohols) to form modified oxetanes .
Palladium-Catalyzed Reactions
While not directly demonstrated for this compound, palladium-catalyzed arylations are relevant for oxetane-containing frameworks. Intramolecular arylation via Pd(PPh₃)₄ catalysts could enable β-arylation pathways, particularly under conditions such as t-BuOLi base, where electrophilic palladation is favored .
Structural Influences on Reactivity
The dibenzylamino group introduces steric bulk and electronic effects, potentially modulating reaction pathways. Hydrogen bonding from the amino group may stabilize intermediates in nucleophilic displacements or oxidation reactions .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol exhibit significant anticancer activity. The dibenzylamino group is known for enhancing biological activity by improving the compound's interaction with cellular targets. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making them candidates for further development as anticancer drugs.
1.2 Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. The oxetane ring structure is associated with the modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
Material Science
2.1 Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composites. The incorporation of oxetane units into polymer chains has been shown to improve cross-linking density, resulting in materials with superior performance characteristics .
2.2 Photoinitiators in UV-Curing
The compound can also serve as a photoinitiator in UV-curing processes. The dibenzylamino group enhances the reactivity of the compound under UV light, facilitating rapid polymerization of acrylates and other monomers. This application is particularly relevant in the manufacturing of inks, coatings, and adhesives, where fast curing times are essential for production efficiency .
Therapeutic Applications
3.1 Drug Delivery Systems
Research into drug delivery systems has identified this compound as a potential candidate for formulating targeted drug delivery vehicles. Its ability to modify lipophilicity and solubility can enhance the bioavailability of poorly soluble drugs. Encapsulation of therapeutic agents within polymeric matrices derived from this compound can lead to sustained release profiles and improved therapeutic outcomes .
3.2 Antimicrobial Activity
Recent studies have reported antimicrobial properties associated with compounds containing the dibenzylamino moiety. This suggests that this compound may also be explored for its potential use in developing new antimicrobial agents against resistant strains of bacteria and fungi .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The oxetane ring is known to be a strong hydrogen bond acceptor, which can enhance the solubility and metabolic stability of the compound . The dibenzylamino group can interact with various biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
Functional Group Impact: The ethanol group in the target compound distinguishes it from analogs like 3-(dibenzylamino)oxetane-3-carbonitrile , which features a carbonitrile. The dibenzylamino group provides steric hindrance and electron-rich properties, contrasting with the methylamino group in ’s derivatives , which may offer better metabolic stability but lower bulkiness.
Synthetic Approaches: Diaryloxetanes (e.g., 2b–d) are synthesized via lithium-catalyzed Friedel–Crafts reactions , implying that the target compound could be synthesized using similar catalytic conditions with appropriate dibenzylamine and ethanol-containing precursors. lists dibenzylamino-substituted oxetanes (e.g., 3-(dibenzylamino)oxetane-3-carbonitrile), suggesting that dibenzylamine is a feasible starting material for oxetane functionalization .
Physicochemical Properties
- Hydrophilicity: The ethanol group in the target compound likely confers higher polarity compared to analogs with methylphenol (2b ) or carbonitrile ( ). This could translate to improved solubility in polar solvents or biological matrices.
Biological Activity
2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol, identified by its CAS number 1225380-09-5, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features an oxetane ring and a dibenzylamino group, which may contribute to its biological properties. The structural formula is represented as follows:
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating cognitive disorders.
Inhibitory Activity on Acetylcholinesterase
Recent studies have shown that similar compounds with oxetane structures exhibit significant inhibitory effects on AChE. For example, a related oxazolone derivative demonstrated an IC50 value ranging from 9 to 246 μM against human AChE, indicating a potential for cognitive enhancement through modulation of cholinergic activity .
In Vitro Studies
- AChE Inhibition : In vitro assays demonstrated that compounds with similar structural motifs inhibited AChE activity significantly. The most potent inhibitors were reported to achieve over 75% inhibition at concentrations of 300 µM .
- Neuroprotective Effects : Compounds exhibiting AChE inhibition were also evaluated for neuroprotective effects in models of cognitive impairment. The findings suggested improvements in memory retention in modified Y-maze tests .
In Vivo Studies
- Analgesic Activity : A study on related oxazolones revealed analgesic properties assessed through writhing and hot plate tests. The presence of specific substituents, such as methoxy groups, enhanced analgesic efficacy .
- Toxicity Assessment : Acute toxicity studies indicated that compounds similar to this compound exhibited low toxicity profiles, with no significant adverse effects observed at high doses (2000 mg/kg) in animal models .
Case Studies and Research Findings
Q & A
Q. What computational tools predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
